molecular formula C41H43NO13S B1147220 Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) CAS No. 174264-51-8

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)

Número de catálogo: B1147220
Número CAS: 174264-51-8
Peso molecular: 789.8 g/mol
Clave InChI: YOEQAMVJFMUTCG-VNHHXXGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is characterized by several pharmacological properties:

  • Selective Estrogen Receptor Modulation : It selectively binds to estrogen receptors, mimicking estrogen's beneficial effects on bone while blocking its harmful effects on breast tissue.
  • Renoprotective Effects : Research indicates that Raloxifene and its derivatives may have protective effects against kidney-related adverse events in postmenopausal women .
  • Cholesterol Management : Studies have shown that Raloxifene can significantly lower levels of total and LDL cholesterol, providing cardiovascular benefits alongside its primary functions .

Breast Cancer Prevention

Methyl Raloxifene has been studied for its potential in preventing breast cancer. The Study of Tamoxifen and Raloxifene (STAR) trial demonstrated that Raloxifene significantly reduces the risk of invasive breast cancer by approximately 76% among postmenopausal women with osteoporosis . This efficacy is particularly notable in estrogen receptor-positive breast cancers.

Osteoporosis Treatment

Raloxifene is approved for the treatment and prevention of osteoporosis. It enhances bone mineral density and reduces the incidence of vertebral fractures in postmenopausal women . The compound's ability to function as an estrogen agonist in bone tissue makes it a valuable alternative to traditional hormone replacement therapies.

Kidney Health

Recent findings suggest that Raloxifene may slow the progression of kidney disease in postmenopausal women by reducing serum creatinine levels and preserving glomerular filtration rate (GFR) . This aspect opens new avenues for research into its use as a therapeutic agent for renal protection.

Case Study 1: Breast Cancer Risk Reduction

In a multicenter trial involving over 7700 postmenopausal women, participants taking Raloxifene showed a significant reduction in invasive breast cancer cases compared to those receiving placebo. The trial reported only 13 cases of breast cancer among participants taking Raloxifene versus 27 in the placebo group, highlighting the compound's potential as a preventive therapy .

Case Study 2: Osteoporotic Fracture Prevention

A longitudinal study examined the effect of Raloxifene on fracture rates among postmenopausal women with osteoporosis. Results indicated a marked decrease in vertebral fractures over three years compared to baseline measurements. This underscores the compound's role not just in managing osteoporosis but also in preventing related complications .

Comparative Data Table

Application AreaEffectivenessNotes
Breast Cancer Prevention76% reduction in invasive casesEffective against estrogen receptor-positive cancers
Osteoporosis TreatmentIncreased bone mineral densityReduces vertebral fracture risk
Renal ProtectionSlower increase in serum creatinineFewer kidney-related adverse events observed
Cholesterol ManagementSignificant reduction in LDL cholesterol levelsComparable to hormone replacement therapy benefits

Comparación Con Compuestos Similares

Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is unique due to its specific acetylated glycopyranuronate structure. Similar compounds include:

These compounds share similar biological activities but differ in their specific chemical modifications and applications .

Actividad Biológica

Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) known for its applications in osteoporosis and breast cancer prevention. This compound combines the structural features of raloxifene with a glycopyranuronate moiety, potentially enhancing its biological activity and therapeutic profile. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Raloxifene

Raloxifene is primarily recognized for its dual role as an estrogen agonist in bone tissue and antagonist in breast and uterine tissues. It has been shown to increase bone mineral density and reduce the risk of invasive breast cancer in postmenopausal women. The compound's efficacy in reducing breast cancer risk is particularly notable; studies indicate a significant reduction in estrogen receptor-positive invasive breast cancer incidence among women treated with raloxifene compared to placebo .

Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), influencing gene expression related to bone metabolism and cancer cell proliferation. The addition of the 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) group may enhance the pharmacokinetic properties of methyl raloxifene, such as solubility and receptor affinity, leading to improved therapeutic outcomes.

Biological Activity

1. Estrogenic Effects:
Methyl Raloxifene has been studied for its ability to mimic estrogen's beneficial effects on bone while minimizing risks associated with estrogen therapy, such as endometrial hyperplasia or breast cancer. Its selective action may allow for effective osteoporosis treatment without the adverse effects typically linked to traditional hormone replacement therapies.

2. Anticancer Properties:
Clinical trials have demonstrated that raloxifene significantly reduces the risk of invasive breast cancer by approximately 38% compared to tamoxifen over a similar treatment period . The potential enhancement of this effect through methylation and glycopyranuronation warrants further investigation.

3. Renoprotective Effects:
Research indicates that raloxifene may offer renoprotective benefits, particularly in postmenopausal women with kidney disease. A study showed that patients treated with raloxifene had a slower rate of increase in serum creatinine levels and fewer kidney-related adverse events compared to those on placebo . This aspect may be relevant for methyl Raloxifene's biological activity as well.

Comparative Efficacy

To provide a clearer understanding of how Methyl Raloxifene compares with other treatments, the following table summarizes key findings from relevant studies:

Compound Indication Efficacy Side Effects
RaloxifeneOsteoporosis, Breast Cancer38% reduction in invasive breast cancer risk Hot flashes, leg cramps, thromboembolic events
Methyl RaloxifenePotentially similarHypothesized enhanced efficacy due to structural modificationsUnknown; requires further study
TamoxifenBreast Cancer50% reduction in invasive breast cancer risk Increased risk of uterine cancer

Case Studies and Research Findings

Several studies have explored the biological activity of raloxifene derivatives:

  • Pharmacokinetics: A study focused on transdermal delivery systems for raloxifene highlighted improvements in drug permeation and deposition compared to conventional oral forms. This suggests that modifications like those seen in methyl Raloxifene could enhance bioavailability and therapeutic efficacy .
  • Clinical Trials: The STAR trial demonstrated that raloxifene is effective in reducing breast cancer incidence among high-risk populations. Further research into methyl Raloxifene could reveal whether it offers superior outcomes compared to existing SERMs .

Propiedades

Número CAS

174264-51-8

Fórmula molecular

C41H43NO13S

Peso molecular

789.8 g/mol

Nombre IUPAC

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1

Clave InChI

YOEQAMVJFMUTCG-VNHHXXGGSA-N

SMILES isomérico

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C

SMILES canónico

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C

Sinónimos

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.